molecular formula C14H22O2 B106575 Rishitin CAS No. 18178-54-6

Rishitin

Cat. No. B106575
CAS RN: 18178-54-6
M. Wt: 222.32 g/mol
InChI Key: XSCYYIVXGBKTOC-GZZJDILISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rishitin is a natural compound that has attracted significant attention in the scientific community due to its potential applications in various fields. It is a type of phytoalexin, which is a group of compounds produced by plants in response to stress or pathogen attack. Rishitin was first isolated from potato tubers infected with Phytophthora infestans, the pathogen responsible for potato late blight. Since then, it has been found in other plant species and has been the subject of numerous studies.

Scientific Research Applications

Rishitin's Effect on Proton Transport in Potato Plants

Rishitin, identified as a phytoalexin in potatoes, exhibits significant effects on proton transport. In studies, it has been found to inhibit proton transport in potato tonoplast vesicles by over 95% at a concentration of 100 µM. This inhibition is attributed to an increase in proton conductance rather than an inhibition of the tonoplast ATPase. It also increases proton leakage in potato vacuoles, suggesting a potential role in plant defense mechanisms (Giannini, Nelson, & Spessard, 1995).

Rishitin's Role in Disease Resistance in Potatoes

Rishitin has been isolated from tubers of various potato varieties, including those with different late-blight resistance genes. This indicates its role as a broad-spectrum phytoalexin in potatoes, acting in response to infection by Phytophthora infestans. It is evident that potato varieties with different resistance genes (R1, R2, R3, R4) can produce rishitin as a defense mechanism (Sato, Tomiyama, Katsui, & Masamune, 1968).

Impact of Rishitin on Cell Membranes and Cellular Integrity

Rishitin appears to significantly affect cell membranes, causing rapid effects in potato cells. It has been observed to increase the permeability of liposomes and negatively impact various cell types. This suggests that its primary site of action may be the cell membranes, potentially affecting membrane fluidity (Lyon, 1980).

Rishitin Synthesis in Potato Plants

Research has shown that rishitin synthesis occurs rapidly in various parts of the potato plant, especially following wounding. This indicates an active biochemical pathway for rishitin synthesis in response to external stressors, such as slicing or potential pathogen attack (Sakai, Tomiyama, & Doke, 1979).

Rishitin's Interaction with Calcium in Phytoalexin Accumulation

Calcium ions have been found to enhance the accumulation of rishitin in potato tuber tissue treated with specific elicitors. This suggests a regulatory role for calcium in the expression and accumulation of rishitin as a phytoalexin, contributing to plant defense mechanisms (Zook, Rush, & Kuc, 1987).

properties

CAS RN

18178-54-6

Product Name

Rishitin

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

(1S,2R,3R,7R)-1-methyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,3-diol

InChI

InChI=1S/C14H22O2/c1-8(2)10-4-5-11-7-13(15)14(16)9(3)12(11)6-10/h9-10,13-16H,1,4-7H2,2-3H3/t9-,10+,13+,14+/m0/s1

InChI Key

XSCYYIVXGBKTOC-GZZJDILISA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](CC2=C1C[C@@H](CC2)C(=C)C)O)O

SMILES

CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O

Canonical SMILES

CC1C(C(CC2=C1CC(CC2)C(=C)C)O)O

melting_point

65-67°C

Other CAS RN

18178-54-6

physical_description

Solid

synonyms

ishitin
rishitin, (1S-(1alpha,2beta,3alpha,7beta))-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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